4-(1-methyl-1H-pyrazol-5-yl)pyridine
Overview
Description
4-(1-methyl-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include 4-(1-methyl-1h-pyrazol-5-yl)pyridine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, addition of H+ ions to pyrazoles results in the formation of pyrazolium ions which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .
Biochemical Pathways
For example, the anticancer and anti-inflammatory mechanism of pyrrolopyrazines were demonstrated in research involving protein kinase (MAP, cyclin-dependent, and glycogen synthase kinase-3), topoisomerase II, Jak3, FGFR, SYK, RSK inhibitors, HIF-1 pathway suppression, and many others .
Pharmacokinetics
It is noted that the presence of a pyridine core in the molecule increases bioavailability .
Result of Action
Pyrazole-bearing compounds have been shown to display superior antipromastigote activity .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the pyrazole derivative .
Cellular Effects
Similar pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that pyrazole derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 2-bromopyridine in the presence of a base like potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent choice, temperature control, and reaction time are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-pyrazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully saturated pyrazole-pyridine compounds.
Scientific Research Applications
4-(1-methyl-1H-pyrazol-5-yl)pyridine has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-pyrazol-4-yl)pyridine
- 4-(1-methyl-1H-pyrazol-3-yl)pyridine
- 4-(1-methyl-1H-pyrazol-5-yl)piperidine
Uniqueness
4-(1-methyl-1H-pyrazol-5-yl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications .
Properties
IUPAC Name |
4-(2-methylpyrazol-3-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-12-9(4-7-11-12)8-2-5-10-6-3-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSXNIZCHUGIBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719063 | |
Record name | 4-(1-Methyl-1H-pyrazol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905281-60-9 | |
Record name | 4-(1-Methyl-1H-pyrazol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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